molecular formula C10H10F3NO2 B7768534 (2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate

Cat. No.: B7768534
M. Wt: 233.19 g/mol
InChI Key: CRFFPDBJLGAGQL-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. This compound features an azaniumyl group, a trifluoromethyl group, and a phenyl ring, making it a versatile molecule for various applications in chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the azaniumyl group.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and specific catalysts to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of (2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The azaniumyl group can interact with various biological targets, leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2R)-2-azaniumyl-3-[4-(difluoromethyl)phenyl]propanoate
  • (2R)-2-azaniumyl-3-[4-(fluoromethyl)phenyl]propanoate
  • (2R)-2-azaniumyl-3-[4-(methyl)phenyl]propanoate

Uniqueness

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and reactivity, making it a valuable molecule for various applications .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-[4-(trifluoromethyl)phenyl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)5-8(14)9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFFPDBJLGAGQL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@H](C(=O)[O-])[NH3+])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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